4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole
Description
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN6/c1-15-8-7(3-13-15)9(12-5-11-8)16-4-6(10)2-14-16/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIRUNNCFNFKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole typically involves the condensation of 4-bromo-1H-pyrazole with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This reaction can be carried out under various conditions, including:
Cyclocondensation: This method involves the reaction of 1,3-difunctional electrophilic substrates with hydrazines.
Multicomponent One-Pot Procedures: These methods allow for the simultaneous combination of multiple reactants in a single reaction vessel, improving efficiency and yield.
Transition-Metal Catalyzed Reactions: These reactions often use palladium or other transition metals as catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an antitumor agent. Studies suggest that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant activity against various cancer cell lines. The incorporation of the bromine atom in this structure may enhance its interaction with biological targets, potentially leading to the development of new anticancer drugs.
Case Study: Anticancer Activity
A recent study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival.
Agricultural Chemistry
In agricultural chemistry, compounds similar to 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole are being explored for their potential as agrochemicals. Their ability to modulate plant growth and resistance to pests makes them candidates for further investigation in crop protection.
Case Study: Plant Growth Regulation
Research has indicated that pyrazole derivatives can act as plant growth regulators, influencing parameters such as root development and flowering time. This application could lead to more sustainable agricultural practices by reducing the need for traditional pesticides.
Materials Science
In materials science, the compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices. Its ability to form stable films could be exploited in the development of organic light-emitting diodes (OLEDs) and solar cells.
Case Study: Organic Electronics
Recent advancements in organic semiconductor materials have highlighted the role of pyrazole-based compounds in enhancing charge transport properties. This could lead to more efficient devices with improved performance metrics.
Mechanism of Action
The mechanism of action of 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole involves the inhibition of specific enzymes and receptors. For example:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Halogen Substitutions
- Chloro vs. Bromo Derivatives: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (, compound 6) replaces bromine with chlorine. However, bromine’s higher electronegativity could improve leaving-group reactivity in substitution reactions. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine () introduces a chloromethyl group, adding a reactive site for further functionalization, unlike the bromo analog, which lacks this versatility .
Functional Group Variations
- Amino and Hydrazine Derivatives: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine () replaces the pyrazole ring with an amine at the 4-position. (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (, compound 3) introduces a hydrazine moiety, increasing solubility and enabling conjugation with carbonyl groups .
Kinase Inhibition and Antiproliferative Effects
- Bisarylurea Derivatives: 1u and 1v () are bisarylurea analogs with pyrazolo[3,4-d]pyrimidine cores. These compounds demonstrated potent BRAFV600E inhibition (IC₅₀ values in nanomolar range) and antiproliferative activity against A375 melanoma cells. The bromo compound’s absence of a urea linker may limit its kinase targeting compared to these derivatives .
- Hydroxyphenyl-Substituted Analogs: A4 and A5 () feature hydroxyphenyl groups, which may improve solubility via hydrogen bonding.
Structural Isomerization and Triazolo Derivatives
- highlights isomerization in pyrazolo-triazolo-pyrimidine derivatives (e.g., compounds 6–9).
Biological Activity
The compound 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
- Chemical Formula: C₈H₈BrN₅
- Molecular Weight: 271.12 g/mol
- CAS Number: 1178290-21-5
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promise in various studies:
- Mechanism of Action: The compound acts by inhibiting key signaling pathways involved in cancer cell proliferation and survival. For instance, it has been demonstrated to inhibit the growth of several cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and prostate cancer (PC3) cells .
- Case Study Findings:
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- Mechanism of Action: It is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins .
-
Research Findings:
- A study reported that derivatives similar to this compound exhibited up to 96% inhibition of edema in carrageenan-induced inflammation models, indicating strong anti-inflammatory potential .
- Histopathological examinations confirmed minimal gastrointestinal toxicity, suggesting a favorable safety profile compared to traditional NSAIDs like indomethacin .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented:
- Mechanism of Action: These compounds often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells.
-
Study Results:
- The compound demonstrated significant activity against various bacterial strains including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- In a comparative study against antifungal agents, it also showed efficacy against Aspergillus niger, indicating broad-spectrum antimicrobial activity .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Significant tumor regression in xenograft models |
| Anti-inflammatory | COX enzyme inhibition | Up to 96% edema inhibition |
| Antimicrobial | Disruption of cell wall synthesis | Effective against E. coli and S. aureus |
Q & A
Q. What are the established synthetic routes for 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole, and what key reaction mechanisms are involved?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of precursors (e.g., ethyl-2-cyano-3-ethoxyacrylate with hydrazine derivatives) to form pyrazole intermediates .
- Step 2 : Cyclization using formamide under reflux to construct the pyrazolo[3,4-d]pyrimidine core .
- Step 3 : Bromination at the 4-position via nucleophilic aromatic substitution (e.g., using bromine sources in polar aprotic solvents) .
- Step 4 : Functionalization of the pyrimidine ring with a methyl group to stabilize the structure .
Key mechanisms include cycloaddition for ring formation and SNAr for bromine introduction.
Q. How can spectroscopic methods (NMR, MS) confirm the structural integrity of this compound?
- Methodology :
- 1H NMR : Peaks at δ 3.95 ppm (methyl group on pyrazole) and δ 8.2–9.8 ppm (aromatic protons on pyrimidine) confirm substitution patterns .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 318–330 (depending on substituents) validate the molecular weight .
- 13C NMR : Signals for quaternary carbons in the pyrimidine ring (~150–160 ppm) confirm heterocyclic backbone integrity .
Advanced Research Questions
Q. What strategies optimize the nucleophilic aromatic substitution step to improve yield and purity?
- Methodology :
- Solvent Selection : Use DMF or DMSO to enhance electrophilicity of the pyrimidine ring .
- Catalysis : Add KI to facilitate bromide displacement .
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
Q. How do structural modifications at the pyrazole and pyrimidine rings influence anticancer activity?
- Methodology :
- Pyrazole Modifications : Introducing electron-withdrawing groups (e.g., Br at C4) enhances cytotoxicity by increasing electrophilic reactivity .
- Pyrimidine Modifications : Adding benzothiazole or hydrazine derivatives improves selectivity for cancer-related targets (e.g., TRAP1) .
- Structure-Activity Relationship (SAR) : Compounds with 3,4,5-trimethoxybenzylidene substituents show IC50 values <10 µM against HeLa cells .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Methodology :
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays; pyrazolo[3,4-d]pyrimidines with methyl groups show higher plasma stability .
- Bioavailability Studies : Use murine xenograft models to correlate tumor regression with compound exposure (e.g., AUC0–24h >500 ng·h/mL) .
- Metabolite Identification : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo activity .
Q. How can computational approaches predict binding affinities with cancer targets like TRAP1?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions between the compound and TRAP1’s ATP-binding domain. Pyrimidine N1 and pyrazole Br form hydrogen bonds with Lys90 and Asp98 residues .
- MD Simulations : Calculate binding free energies (MM-PBSA) to rank derivatives; mitochondrial permeability correlates with logP values <3 .
Data Contradiction Analysis
- Synthesis Yield Discrepancies :
- Biological Activity Variability :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
